5-keto-D-gluconic acid

Übersicht

Beschreibung

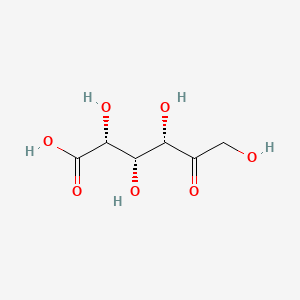

5-dehydro-D-gluconic acid is a ketoaldonic acid and a hexonic acid. It has a role as an Escherichia coli metabolite. It derives from a D-gluconic acid. It is a conjugate acid of a 5-dehydro-D-gluconate. It is an enantiomer of a 5-dehydro-L-gluconic acid.

Wissenschaftliche Forschungsanwendungen

Applications in Various Industries

The following sections detail the primary applications of 5-KGA, highlighting its significance in different sectors.

Food Industry

Natural Sweetener and Flavor Enhancer

5-Keto-D-gluconic acid is utilized as a natural sweetener and flavor enhancer in food products. It improves the taste profile while serving as a preservative, thereby extending the shelf life of various consumables. Its incorporation into food formulations helps reduce the need for artificial additives, aligning with consumer preferences for natural ingredients .

| Application | Description |

|---|---|

| Sweetening | Acts as a natural sweetener in various food products. |

| Preservation | Enhances shelf life by inhibiting microbial growth. |

Pharmaceuticals

Management of Blood Sugar Levels

In the pharmaceutical sector, 5-KGA is used in dietary supplements and medications aimed at managing blood sugar levels. Its natural properties make it an appealing alternative for diabetic patients seeking to control their glucose intake without relying on synthetic compounds .

| Application | Description |

|---|---|

| Dietary Supplements | Used to formulate products for blood sugar management. |

| Medications | Incorporated into drugs targeting diabetes treatment. |

Biotechnology

Fermentation Processes

this compound is significant in biotechnological applications, particularly in fermentation processes. Researchers exploit its properties to enhance the production of biofuels and bioplastics by utilizing microbial fermentation techniques . The ability of Gluconobacter species to convert glucose into 5-KGA through enzymatic pathways makes it a valuable compound for sustainable production methods.

| Application | Description |

|---|---|

| Biofuels | Used in fermentation to produce renewable energy sources. |

| Bioplastics | Aids in developing biodegradable materials through microbial processes. |

Cosmetics

Moisturizing Properties

In cosmetics, 5-KGA is incorporated into skincare products due to its moisturizing properties. It helps improve skin hydration and texture, making it a valuable ingredient in lotions and creams aimed at enhancing skin health .

| Application | Description |

|---|---|

| Skincare Products | Enhances hydration and texture of the skin. |

Animal Feed

Nutritional Enhancer

this compound is added to animal nutrition formulations to promote better digestion and nutrient absorption. This application contributes to healthier livestock and improved feed efficiency, making it an important additive in animal husbandry practices .

| Application | Description |

|---|---|

| Animal Nutrition | Promotes digestion and nutrient absorption in livestock. |

Case Studies

Several studies have demonstrated the efficacy and potential of 5-KGA across different applications:

- Study on Fermentation Efficiency : Research conducted on Gluconobacter oxydans showed that optimizing fermentation conditions could significantly enhance the yield of 5-KGA, achieving up to 295 mM under specific conditions (pH 6.0 at 25°C) while minimizing by-products like 2-keto-D-gluconic acid .

- Pharmaceutical Formulations : A study highlighted the effectiveness of dietary supplements containing 5-KGA in managing blood sugar levels among diabetic patients, showcasing its potential as a natural alternative to synthetic drugs .

Eigenschaften

IUPAC Name |

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSRJDGCGRAUAR-MROZADKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3470-36-8 (hemicalcium salt) | |

| Record name | 5-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046927 | |

| Record name | D-xylo-5-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-89-4, 5287-64-9 | |

| Record name | 5-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-D-gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-xylo-5-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OXO-D-GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5168T78Z4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.